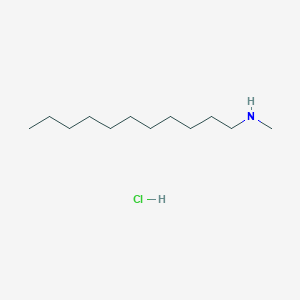

Methyl(undecyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

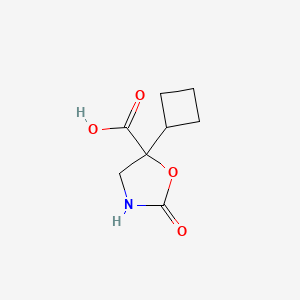

Methyl(undecyl)amine hydrochloride is a chemical compound with the IUPAC name N-methylundecan-1-amine hydrochloride . It has a molecular weight of 221.81 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Methyl(undecyl)amine hydrochloride is1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Amines, including Methyl(undecyl)amine hydrochloride, can undergo a variety of chemical reactions. For instance, amines can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Methyl(undecyl)amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 221.81 .科学的研究の応用

Nanocomposite Development

Methyl(undecyl)amine hydrochloride, a variant of undecyl amine hydrochloride, has been utilized in the synthesis of nanocomposites. One study focused on enhancing the separation of montmorillonite clay-platelets in a vinyl ester resin matrix. The researchers used a reactive onium salt, synthesized from ω-undecylenyl alcohol, and a nonreactive counterpart, made from commercial undecyl amine, to modify the nanoclay platelets organically. They observed that the composition of clay and processing conditions significantly influenced the amount of exfoliated, intercalated, and as-treated clay, as well as the size of clay particle aggregates. The study demonstrated that the use of a mixture of reactive and nonreactive onium salts, along with high-intensity ultrasonic mixing, produced a partially exfoliated vinyl ester resin polymer nanocomposite with an improved degree of clay-platelet exfoliation (Yebassa et al., 2004).

Safety and Hazards

Methyl(undecyl)amine hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用機序

Target of Action

Methyl(undecyl)amine hydrochloride is a type of amine compound . The primary targets of amines are usually acid chlorides or anhydrides . These targets play a crucial role in the synthesis of amides .

Mode of Action

The interaction between methyl(undecyl)amine hydrochloride and its targets involves a direct reaction . Therefore, acyl chlorides or anhydrides are used as an alternative . Acid chlorides react with ammonia, 1º amines, and 2º amines to form amides .

Biochemical Pathways

The biochemical pathways affected by methyl(undecyl)amine hydrochloride are primarily related to the synthesis and hydrolysis of amides . The majority of the reaction pathways are formed via aryloxyl-phenol coupling and Michael-type addition . A small fraction of products is formed via Schiff base reactions .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of amines can vary widely depending on the specific compound and its structure .

Result of Action

The result of the action of methyl(undecyl)amine hydrochloride is the formation of amides . Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines .

Action Environment

The action of methyl(undecyl)amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of amide formation . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

特性

IUPAC Name |

N-methylundecan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSHPNJCEAKIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(undecyl)amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)

![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)

![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)